molecular formula C24H33NO3 B565295 N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine CAS No. 1329795-88-1

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Cat. No.: B565295
CAS No.: 1329795-88-1
M. Wt: 383.532
InChI Key: LZUSDEPYNTZFJD-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C24H33NO3 and its molecular weight is 383.532. The purity is usually 95%.
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Mechanism of Action

Target of Action

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.

Mode of Action

The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .

Biochemical Pathways

The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.

Pharmacokinetics

The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.

Result of Action

The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .

Biochemical Analysis

Biochemical Properties

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine interacts with various enzymes and proteins in the body. It is reported to be a weak inhibitor of dopamine reuptake . The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine. A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Cellular Effects

Its parent compound, Venlafaxine, is known to influence cell function by blocking the presynaptic reuptake of serotonin and noradrenaline . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Venlafaxine, the parent compound, exerts its effects at the molecular level by blocking the presynaptic reuptake of serotonin and noradrenaline . This can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Metabolic Pathways

The metabolic pathways of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine involve the cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4 . These enzymes are involved in the metabolism of many drugs and other xenobiotics.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSDEPYNTZFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329795-88-1
Record name N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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